molecular formula C12H17NO2S B8314982 3-[(Cyclopentylsulfonyl)methyl]aniline

3-[(Cyclopentylsulfonyl)methyl]aniline

Cat. No. B8314982
M. Wt: 239.34 g/mol
InChI Key: SZVIEZAEUVWQLP-UHFFFAOYSA-N
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Patent
US08916557B2

Procedure details

A solution of 1-[(cyclopentylsulfonyl)methyl]-3-nitrobenzene (4.9 g) in ethanol (37 mL) and water (11.1 mL) was treated with ammonium chloride (4.9 g) at 0° C. Then zinc powder (5.9 g) was cautiously added in portions and stirred for 3 hours at room temperature. Then the mixture was filtered over cellite, washed with ethanol, condensed to dryness, treated with ethyl acetate, washed with brine, dried with sodium sulfate and condensed to dryness. Crystallization of the crude product (4.5 g) from diethyl ether furnished the pure title compound (3.6 g).
Name
1-[(cyclopentylsulfonyl)methyl]-3-nitrobenzene
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One
Name
Quantity
11.1 mL
Type
solvent
Reaction Step One
Name
Quantity
5.9 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([S:6]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([N+:16]([O-])=O)[CH:11]=2)(=[O:8])=[O:7])[CH2:5][CH2:4][CH2:3][CH2:2]1.[Cl-].[NH4+]>C(O)C.O.[Zn]>[CH:1]1([S:6]([CH2:9][C:10]2[CH:11]=[C:12]([CH:13]=[CH:14][CH:15]=2)[NH2:16])(=[O:8])=[O:7])[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
1-[(cyclopentylsulfonyl)methyl]-3-nitrobenzene
Quantity
4.9 g
Type
reactant
Smiles
C1(CCCC1)S(=O)(=O)CC1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
4.9 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
37 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
11.1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5.9 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the mixture was filtered over cellite
WASH
Type
WASH
Details
washed with ethanol, condensed to dryness
ADDITION
Type
ADDITION
Details
treated with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate and condensed to dryness
CUSTOM
Type
CUSTOM
Details
Crystallization of the crude product (4.5 g) from diethyl ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CCCC1)S(=O)(=O)CC=1C=C(N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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